2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1210370-11-8
VCID: VC11653047
InChI: InChI=1S/C12H12ClFN2O/c1-9(13)12(17)16(8-2-7-15)11-5-3-10(14)4-6-11/h3-6,9H,2,8H2,1H3
SMILES: CC(C(=O)N(CCC#N)C1=CC=C(C=C1)F)Cl
Molecular Formula: C12H12ClFN2O
Molecular Weight: 254.69 g/mol

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide

CAS No.: 1210370-11-8

Cat. No.: VC11653047

Molecular Formula: C12H12ClFN2O

Molecular Weight: 254.69 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide - 1210370-11-8

Specification

CAS No. 1210370-11-8
Molecular Formula C12H12ClFN2O
Molecular Weight 254.69 g/mol
IUPAC Name 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide
Standard InChI InChI=1S/C12H12ClFN2O/c1-9(13)12(17)16(8-2-7-15)11-5-3-10(14)4-6-11/h3-6,9H,2,8H2,1H3
Standard InChI Key XAVBLBHZGOJNPR-UHFFFAOYSA-N
SMILES CC(C(=O)N(CCC#N)C1=CC=C(C=C1)F)Cl
Canonical SMILES CC(C(=O)N(CCC#N)C1=CC=C(C=C1)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₂ClFN₂O, with a molecular weight of 254.69 g/mol . Its structure includes:

  • A 2-chloropropanamide backbone providing electrophilic reactivity.

  • N-(2-cyanoethyl) and N-(4-fluorophenyl) substituents, introducing polarity and aromatic interactions.

The SMILES string CC(C(=O)N(CCC#N)C1=CC=C(C=C1)F)Cl and InChIKey XAVBLBHZGOJNPR-UHFFFAOYSA-N confirm its stereochemistry .

Synthesis and Preparation

Synthetic Routes

While no direct synthesis is documented, analogous propanamides are synthesized via EDCI-mediated coupling of propanoic acid derivatives with amines . A plausible pathway involves:

  • Reacting 2-chloropropanoyl chloride with 2-cyanoethylamine to form the mono-substituted intermediate.

  • Subsequent coupling with 4-fluoroaniline under basic conditions.

Optimization Challenges

  • Steric hindrance from the bulky 4-fluorophenyl group may reduce coupling efficiency .

  • Chiral resolution might be required if asymmetric synthesis is attempted, as seen in related Mannich-type reactions .

Physicochemical Properties

Collision Cross-Section (CCS) Data

Predicted CCS values for adducts (in Ų) highlight its gas-phase behavior :

Adductm/zCCS (Ų)
[M+H]+255.06951153.6
[M+Na]+277.05145164.4
[M-H]-253.05495147.1

These values suggest moderate polarity, aligning with its logP ~2.5 (estimated).

Stability and Reactivity

  • The electron-withdrawing cyano group enhances resistance to hydrolysis.

  • The 4-fluorophenyl ring may participate in π-π stacking, as observed in DCAF1 ligand interactions .

SubstituentKD (nM)Bioactivity Trend
4-F9,600–9,800Moderate binding
4-Cl6,800–6,900Enhanced vs. unsubstituted
H>16,000Weak affinity

Hypothesized Applications

  • Anticancer agents: Fluorophenyl groups improve target selectivity in kinase inhibitors .

  • Antiviral candidates: Cyanoethyl moieties disrupt viral protease activity in preclinical models.

Computational and Experimental Gaps

Unresolved Questions

  • Crystal structure data: No X-ray or NMR studies confirm its conformation .

  • In vivo pharmacokinetics: Absorption and metabolism remain uncharacterized.

Priority Research Areas

  • Asymmetric synthesis to explore enantiomer-specific bioactivity .

  • Proteomic profiling to identify binding targets beyond DCAF1 .

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